molecular formula C14H15ClF2N2O3 B2665698 2-Chloro-1-{4-[3-(difluoromethoxy)benzoyl]piperazin-1-yl}ethan-1-one CAS No. 2411235-63-5

2-Chloro-1-{4-[3-(difluoromethoxy)benzoyl]piperazin-1-yl}ethan-1-one

Cat. No.: B2665698
CAS No.: 2411235-63-5
M. Wt: 332.73
InChI Key: PJHDFEVCNVFTHA-UHFFFAOYSA-N
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Description

2-Chloro-1-{4-[3-(difluoromethoxy)benzoyl]piperazin-1-yl}ethan-1-one is a complex organic compound that features a piperazine ring substituted with a difluoromethoxybenzoyl group and a chloroacetyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-1-{4-[3-(difluoromethoxy)benzoyl]piperazin-1-yl}ethan-1-one typically involves multiple steps. One common route includes the reaction of 4-(3-(difluoromethoxy)benzoyl)piperazine with chloroacetyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, and the mixture is stirred at room temperature or slightly elevated temperatures to ensure complete reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of larger reaction vessels, more efficient mixing and temperature control systems, and potentially continuous flow reactors to increase yield and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-1-{4-[3-(difluoromethoxy)benzoyl]piperazin-1-yl}ethan-1-one can undergo various types of chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Hydrolysis: The compound can undergo hydrolysis in the presence of water and an acid or base to form corresponding acids or alcohols.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. Conditions typically involve organic solvents and mild heating.

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride are commonly used under anhydrous conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a corresponding amide, while oxidation might produce a carboxylic acid derivative.

Scientific Research Applications

2-Chloro-1-{4-[3-(difluoromethoxy)benzoyl]piperazin-1-yl}ethan-1-one has several scientific research applications:

    Medicinal Chemistry: It can be used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological pathways.

    Biological Studies: The compound can be used in studies involving receptor binding and enzyme inhibition.

    Materials Science: It may be used in the development of new materials with specific chemical properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-Chloro-1-{4-[3-(difluoromethoxy)benzoyl]piperazin-1-yl}ethan-1-one involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, potentially inhibiting their activity. The difluoromethoxybenzoyl group may enhance binding affinity and specificity, while the chloroacetyl group can participate in covalent bonding with target molecules.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-1-{4-[2-(difluoromethoxy)benzoyl]piperazin-1-yl}ethan-1-one
  • 2-Chloro-1-{4-[4-(difluoromethoxy)benzoyl]piperazin-1-yl}ethan-1-one
  • **2-Chloro-1-{4-[3-(trifluoromethoxy)benzoyl]p

Properties

IUPAC Name

2-chloro-1-[4-[3-(difluoromethoxy)benzoyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClF2N2O3/c15-9-12(20)18-4-6-19(7-5-18)13(21)10-2-1-3-11(8-10)22-14(16)17/h1-3,8,14H,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJHDFEVCNVFTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)CCl)C(=O)C2=CC(=CC=C2)OC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClF2N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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